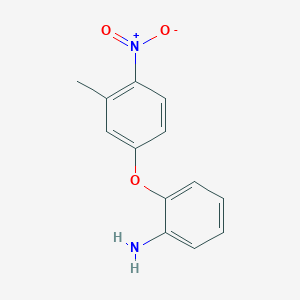

2-(3-Methyl-4-nitrophenoxy)aniline

Description

2-(3-Methyl-4-nitrophenoxy)aniline is a nitro-substituted aniline derivative characterized by a phenoxy group attached to the aniline ring at the ortho-position. The phenoxy moiety itself carries a methyl group at the 3-position and a nitro group at the 4-position.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)aniline |

InChI |

InChI=1S/C13H12N2O3/c1-9-8-10(6-7-12(9)15(16)17)18-13-5-3-2-4-11(13)14/h2-8H,14H2,1H3 |

InChI Key |

JYPIQBMFKFJKNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenoxy)aniline typically involves the reaction of 3-methyl-4-nitrophenol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the nitro group on the phenol acts as a leaving group, allowing the aniline to attach to the aromatic ring. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of 2-(3-Methyl-4-nitrophenoxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Major Products

Oxidation: Nitro derivatives or quinones.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3-Methyl-4-nitrophenoxy)aniline is an organic compound with a nitrophenoxy group and an aniline structure, represented by the molecular formula C13H12N2O3. It is characterized by a methyl group and a nitro group on the phenoxy ring, which influence its chemical properties and biological activity. This compound is a subject of interest in synthetic organic chemistry and pharmacology.

Scientific Research Applications

2-(3-Methyl-4-nitrophenoxy)aniline is used in scientific research due to its unique reactivity profile, which makes it valuable for targeted applications in chemical synthesis and biological research. Optimizing reaction conditions is crucial for achieving high yields and purity in these applications.

Comparison with Structurally Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methoxy-N-(4-nitrobenzyl)aniline | Methoxy and nitro groups | Different substitution pattern |

| 3-Methoxy-N-methylaniline | Methoxy group and methyl group on aniline nitrogen | Lacks the nitrophenyl moiety |

| 4-Methoxy-N-(tert-pentyl)aniline | Methoxy group with tert-pentyl substitution | Different alkyl chain influences physical properties |

| N-Methyl-4-nitroaniline | Methyl group attached to nitroaniline | Simpler structure lacking phenoxy linkage |

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

4-Nitroaniline (p-Nitroaniline)

- Structure : Aniline with a nitro group at the para-position.

- Comparison: The absence of a phenoxy group in 4-nitroaniline reduces steric hindrance but increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution.

- Toxicity: 4-Nitroaniline exhibits acute toxicity (oral LD₅₀ in rats: 750 mg/kg), while data for 2-(3-Methyl-4-nitrophenoxy)aniline are unavailable. However, nitro groups generally confer toxicity risks .

3-Methyl-4-(2-methylphenoxy)aniline (CAS 860573-00-8)

- Structure: Similar to the target compound but with a 2-methylphenoxy group instead of 3-methyl-4-nitrophenoxy.

- The methyl substituent on the phenoxy ring may enhance lipophilicity compared to the nitro-containing target compound .

4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline (CAS 20440-91-9)

- Structure : A triaryl amine with methoxy and nitro substituents.

- Comparison: The presence of methoxy groups (electron-donating) and a nitro group (electron-withdrawing) creates a push-pull electronic system. This contrasts with 2-(3-Methyl-4-nitrophenoxy)aniline, where the nitro group dominates reactivity. The molecular weight (346.37 g/mol) is higher, suggesting differences in solubility and crystallinity .

Physicochemical Properties

Notes:

- The nitro group in 2-(3-Methyl-4-nitrophenoxy)aniline likely decreases solubility in polar solvents compared to non-nitro analogs.

- Steric hindrance from the phenoxy group may reduce crystallinity compared to simpler nitroanilines .

Reactivity

- Electrophilic Substitution: The nitro group in 2-(3-Methyl-4-nitrophenoxy)aniline deactivates the ring, directing further substitution to meta positions. This contrasts with methoxy-substituted analogs (e.g., 4-Methoxy-N-(4-nitrophenyl)aniline), where electron-donating groups activate the ring .

- Reduction : The nitro group can be reduced to an amine, forming a diamine derivative, a common step in dye synthesis.

Biological Activity

2-(3-Methyl-4-nitrophenoxy)aniline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 2-(3-Methyl-4-nitrophenoxy)aniline can be represented as follows:

This compound features a nitrophenoxy group attached to an aniline structure, which contributes to its biological reactivity.

Biological Activity Overview

Recent research has investigated the biological activities of 2-(3-Methyl-4-nitrophenoxy)aniline, focusing on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of 2-(3-Methyl-4-nitrophenoxy)aniline against various pathogens. The results indicate that this compound exhibits significant antibacterial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These MIC values suggest that 2-(3-Methyl-4-nitrophenoxy)aniline has moderate to potent activity against common bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(3-Methyl-4-nitrophenoxy)aniline has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 μM |

| HeLa (Cervical Cancer) | 20 μM |

| A549 (Lung Cancer) | 18 μM |

The IC50 values indicate that 2-(3-Methyl-4-nitrophenoxy)aniline is effective in reducing cell viability in cancer cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which 2-(3-Methyl-4-nitrophenoxy)aniline exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in microbial and cancer cells, ultimately leading to cell death .

Case Studies and Research Findings

A notable study conducted on the efficacy of 2-(3-Methyl-4-nitrophenoxy)aniline involved evaluating its effects on M. tuberculosis strains. The compound demonstrated significant activity with an MIC value comparable to established antitubercular agents, indicating its potential for treating resistant strains .

Another research effort focused on the safety profile of this compound. In vitro assays using Vero cells indicated low cytotoxicity, supporting its potential for therapeutic applications without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.